
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoindoline, characterized by the presence of hydroxy and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the tetramethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound shares a similar core structure but differs in the presence of a nitro group and spiro configuration.
Indole derivatives: These compounds have a similar indole backbone but vary in their functional groups and substitutions.
Uniqueness
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is unique due to its specific combination of hydroxy and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C12H16NO2 |
|---|---|
分子量 |
206.26 g/mol |
InChI |
InChI=1S/C12H16NO2/c1-11(2)9-6-5-8(14)7-10(9)12(3,4)13(11)15/h5-7,14H,1-4H3 |
InChIキー |
IPXIPSHAQKTPAF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=C(C=C2)O)C(N1[O])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


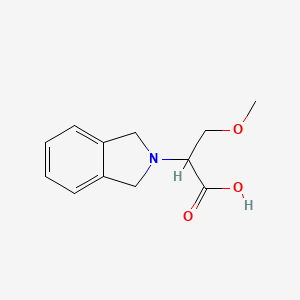

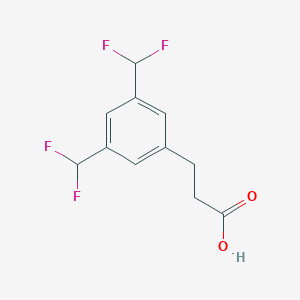
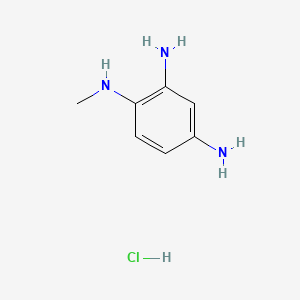
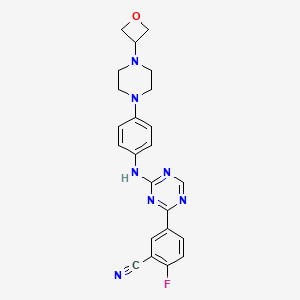
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
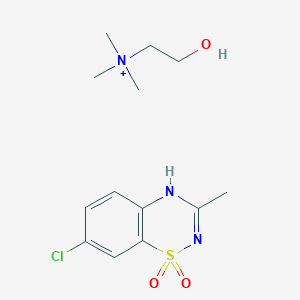
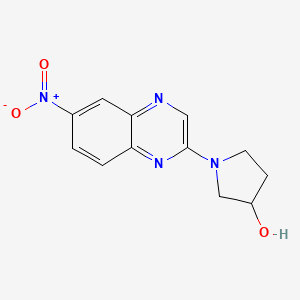
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
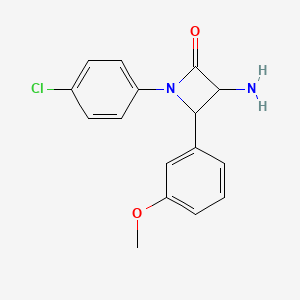
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
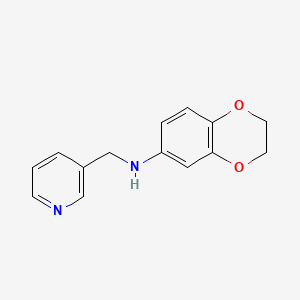
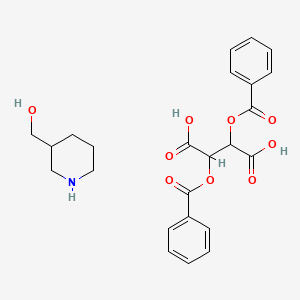
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
